1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique structural features and potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of both chloromethyl and trifluoromethylthio groups, which contribute to its reactivity and versatility.
The compound can be synthesized through various methods, typically involving chlorination reactions and the manipulation of carbonyl functionalities. Its synthesis and properties have been documented in scientific literature, providing insights into its applications and behavior in chemical reactions.
1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one falls under the category of halogenated organic compounds. It is classified as a ketone due to the presence of a carbonyl group (C=O), specifically a substituted acetophenone derivative.
The synthesis of 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes:
The synthesis may also involve optimization for yield and purity, especially in industrial settings where continuous flow processes are employed. Automated systems are often used to control reaction parameters such as temperature and pressure, ensuring consistent product quality.
The molecular structure of 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H10Cl2F3OS |
Molecular Weight | 303.16 g/mol |
IUPAC Name | 1-chloro-1-[3-(chloromethyl)-2-(trifluoromethylthio)phenyl]propan-2-one |
InChI Key | A unique identifier |
Canonical SMILES | CC(=O)C(C1=CC=C(C=C1CCl)F)Cl |
The compound undergoes several types of chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis, enabling the formation of complex molecules through functional group transformations.
The mechanism of action for 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one primarily involves its reactivity towards nucleophiles and electrophiles:
This dual functionality facilitates the formation of new chemical entities, making it an important compound in synthetic chemistry.
The physical properties of 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one include:
Key chemical properties include:
1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
This compound exemplifies the importance of halogenated ketones in advancing synthetic methodologies and developing new materials.
CAS No.: 525-82-6
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 42746-57-6